2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and an isochroman-3-ylmethyl group
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its molecular weight, polarity, and potential for hydrogen bonding suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the isochroman-3-ylmethyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with isochroman-3-ylmethyl chloride under basic conditions.
N-methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds such as piperine and sesamol.
Isochroman derivatives: Compounds like isochroman-3-ylmethylamine.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is unique due to the combination of the benzo[d][1,3]dioxole and isochroman-3-ylmethyl moieties, which may confer unique biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(11-17-10-15-4-2-3-5-16(15)12-23-17)20(22)9-14-6-7-18-19(8-14)25-13-24-18/h2-8,17H,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYIOSGEHXCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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